1,2-Epoxytetradecane
Overview
Description
1,2-Epoxytetradecane is an organic compound with the molecular formula C14H28O. It is a clear, colorless liquid with an ether-like odor. This compound is an epoxide, which means it contains an oxygen atom bonded to two adjacent carbon atoms, forming a three-membered ring. Epoxides are known for their high reactivity, making them valuable intermediates in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Epoxytetradecane can be synthesized through the oxidation of 1-tetradecene. One common method involves the use of a mononuclear metal porphyrin catalyst in the presence of oxygen. In a typical procedure, 1-tetradecene is dissolved in ethanol, and a small amount of the catalyst is added. The reaction mixture is then stirred under an oxygen atmosphere, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves the use of peracids, such as peracetic acid or m-chloroperbenzoic acid, to oxidize 1-tetradecene. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting epoxide is then purified through distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
1,2-Epoxytetradecane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide can yield alcohols.
Substitution: Nucleophiles can attack the epoxide ring, resulting in the formation of substituted alcohols
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as water, alcohols, or amines can be used under acidic or basic conditions
Major Products
Diols: Formed through oxidation.
Alcohols: Formed through reduction.
Substituted Alcohols: Formed through nucleophilic substitution
Scientific Research Applications
1,2-Epoxytetradecane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Utilized in the preparation of polymeric prodrugs for cancer treatment.
Industry: Used in the production of surfactants, lubricants, and plasticizers .
Mechanism of Action
The mechanism of action of 1,2-Epoxytetradecane involves the high reactivity of the epoxide ring. The strained three-membered ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity makes it a valuable intermediate in various chemical processes. The molecular targets and pathways involved depend on the specific reaction and the reagents used .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Epoxyoctane
- 1,2-Epoxydodecane
- 1,2-Epoxytetradecane
Comparison
This compound is unique due to its longer carbon chain compared to other similar epoxides like 1,2-Epoxyoctane and 1,2-Epoxydodecane. This longer chain imparts different physical properties, such as higher boiling and melting points, and affects its solubility and reactivity. The longer chain also makes it more suitable for applications requiring higher molecular weight compounds .
Properties
IUPAC Name |
2-dodecyloxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15-14/h14H,2-13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHJQSFEAYDZGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC1CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O | |
Record name | 1,2-EPOXYTETRADECANE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025249 | |
Record name | 1,2-Epoxytetradecane | |
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Molecular Weight |
212.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2-epoxytetradecane is a clear colorless mobile liquid with an ether-like odor. (NTP, 1992), Liquid | |
Record name | 1,2-EPOXYTETRADECANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Oxirane, 2-dodecyl- | |
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Boiling Point |
203 to 205 °F at 0.4 mmHg (NTP, 1992) | |
Record name | 1,2-EPOXYTETRADECANE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | 1,2-EPOXYTETRADECANE | |
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Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992) | |
Record name | 1,2-EPOXYTETRADECANE | |
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Density |
0.847 (NTP, 1992) - Less dense than water; will float | |
Record name | 1,2-EPOXYTETRADECANE | |
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CAS No. |
3234-28-4 | |
Record name | 1,2-EPOXYTETRADECANE | |
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Record name | 1,2-Epoxytetradecane | |
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Record name | Oxirane, 2-dodecyl- | |
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Record name | Oxirane, 2-dodecyl- | |
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Record name | 1,2-Epoxytetradecane | |
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Record name | Dodecyloxirane | |
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Melting Point |
less than 68 °F (NTP, 1992) | |
Record name | 1,2-EPOXYTETRADECANE | |
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URL | https://cameochemicals.noaa.gov/chemical/20345 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the applications of 1,2-Epoxytetradecane in material science?
A1: this compound serves as a monomer in the synthesis of alkyl-terminated hyperbranched polyglycidols (HBPs) []. These HBPs act as both reducing agents and stabilizers in the fabrication of water-soluble nanoparticles of various metals, including gold, silver, palladium, and platinum []. The size of these nanoparticles can be controlled by adjusting the concentration of metal ion precursors [].
Q2: How does the structure of this compound contribute to its surface-active properties?
A2: this compound is used as a building block in the synthesis of disodium 1,ω-di-n-alkyl 1,ω-disulfate surfactants []. These surfactants demonstrate high surface activity due to the presence of both hydrophobic (long alkyl chain derived from this compound) and hydrophilic (disulfate groups) moieties [].
Q3: Can you explain the role of this compound in the production of 1,2-epoxyalkanes?
A3: Research indicates that Nocardia corallina B-276 can utilize 1-alkenes as a starting material to produce 1,2-epoxyalkanes []. While the specific role of this compound is not detailed in the provided abstracts, it is likely that this compound could be involved as either a substrate or a product in this biotransformation process. Further investigation into the metabolic pathway and substrate specificity of Nocardia corallina B-276 is needed to provide a definitive answer.
Q4: Are there studies on optimizing the production of this compound?
A4: Yes, research has explored optimizing the production of this compound using Nocardia corallina B-276 []. This work likely focused on optimizing media components and culture conditions to enhance the yield of this compound.
Q5: How is this compound used in the development of new amphoteric surfactants?
A5: this compound acts as a starting material for synthesizing amphoteric oligomeric or polymeric surfactants of the β-alanine type []. These surfactants contain a 2-hydroxyalkyl group derived from this compound, contributing to their unique surface properties [].
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